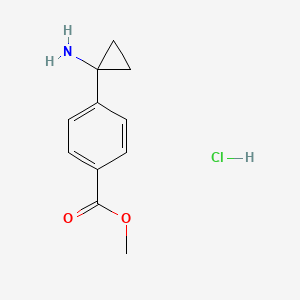

Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-(1-aminocyclopropyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUAJCIGBDCCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-(aminomethyl)benzoic Acid to Methyl 4-(aminomethyl)benzoate

The initial step in synthesizing methyl 4-(1-aminocyclopropyl)benzoate hydrochloride often involves preparing the methyl ester of 4-(aminomethyl)benzoic acid:

Process : Esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid is carried out under reflux conditions for several hours (e.g., 7 h at reflux) to convert the acid to the methyl ester.

Reaction conditions : Typical conditions include methanol as solvent, catalytic or stoichiometric amounts of hydrochloric acid, and controlled temperature (reflux followed by cooling to 5–10 °C).

Workup : After reaction completion, the mixture is cooled, and the pH is adjusted in stages using aqueous bases (e.g., sodium hydroxide or potassium hydroxide) to avoid premature hydrolysis of the ester. The product is extracted into an organic solvent such as methylene chloride, with salting out (saturation with sodium chloride) to enhance phase separation and yield.

Yields : This method achieves excellent yields of methyl 4-(aminomethyl)benzoate, typically above 85%, often reaching 88–89%.

| Parameter | Details |

|---|---|

| Starting material | 4-(aminomethyl)benzoic acid |

| Reagents | Methanol, hydrochloric acid |

| Temperature | Reflux (~65 °C), then cooled to 5–10 °C |

| Base for pH adjustment | NaOH or KOH (4–6% aqueous solution) |

| Organic solvent for extraction | Methylene chloride or toluene |

| Yield | 85–89% |

Synthesis of Methyl 4-aminobenzoate as a Precursor

For related compounds, methyl 4-aminobenzoate is prepared via acid-catalyzed esterification:

Procedure : 4-Aminobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added dropwise. The mixture is refluxed for about 6 hours. After removal of solvent, the product is extracted with ethyl acetate, washed with saturated sodium bicarbonate, dried, and concentrated.

Yield : Approximately 87% yield with high purity confirmed by NMR.

This method provides a reliable precursor for further functionalization, including azide formation and subsequent cyclopropyl amination steps.

Formation of the Hydrochloride Salt

The free base methyl 4-(1-aminocyclopropyl)benzoate is converted to its hydrochloride salt by treatment with hydrochloric acid in methanol or other suitable solvents.

Typical conditions involve stirring the free amine in 10% HCl/methanol at room temperature for several hours, followed by concentration under reduced pressure to isolate the hydrochloride salt as a white solid.

This salt formation stabilizes the compound for storage and further use.

Summary Table of Preparation Steps

Research Findings and Considerations

Process optimization : Esterification under acidic conditions with controlled pH and temperature is essential to prevent hydrolysis and maximize yield.

Purification : Extraction with organic solvents and salting out techniques improve phase separation and product purity.

Stereochemical integrity : The synthetic routes involving reductive amination and protecting group strategies ensure retention of stereochemistry in the cyclopropylamine moiety.

Scalability : Industrial scale preparation has been demonstrated with large batch reactors (e.g., 1200 L vessels), maintaining yields and purity.

Environmental and economic aspects : The described methods avoid intermediate isolation of unstable hydrochloride salts and minimize waste, improving ecological and economic viability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Dopamine Receptor Agonist Activity

Research indicates that methyl 4-(1-aminocyclopropyl)benzoate hydrochloride exhibits dopamine receptor agonist activity, suggesting potential applications in treating neuropsychiatric disorders. Its structural similarities to other known dopamine agonists may allow it to modulate dopaminergic pathways effectively. Studies have shown that compounds with similar structures can influence neurotransmitter release and receptor binding affinity, making this compound a candidate for further pharmacological exploration .

Development of Antibiotics

The compound can also be utilized in the development of antibiotics based on quinoline and indole structures. This application is significant as it opens avenues for creating new antimicrobial agents that can combat resistant strains of bacteria .

Synthesis Yield Data

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 100% | With HCl in diethyl ether; ethyl acetate | Concentrated after stirring for several minutes |

| 68.7 g | With HCl in ethyl acetate at 20°C for 2 h | Stirred at room temperature, then recrystallized |

| 5.3 g | With HCl in ethyl acetate at 20°C | Stirred overnight, then washed with petroleum ether |

Case Study: Pharmacological Profile

A study focusing on the pharmacological profile of this compound demonstrated its selective binding to D2-like dopamine receptors. This binding affinity suggests potential therapeutic roles in treating conditions such as schizophrenia or Parkinson's disease, where dopaminergic signaling is disrupted .

Case Study: Synthesis Optimization

Another research effort optimized the synthesis process to improve yield and purity. By adjusting reaction temperatures and pH levels during synthesis, researchers achieved a more efficient production method that minimizes waste and maximizes output .

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

- Structure: The aminocyclopropyl group is at the meta position (3-position) of the benzene ring instead of the para position.

- Impact : Positional isomerism can alter electronic distribution, solubility, and binding affinity in biological systems. For example, the meta-substituted derivative may exhibit different steric interactions in enzyme active sites compared to the para-substituted target compound .

4-(1-Aminocyclopropyl)benzonitrile Hydrochloride

- Structure : Replaces the ester group (-COOCH₃) with a nitrile (-CN).

Cyclopropane-Containing Analogues

Methyl 2-amino-2-cyclopropylpropanoate Hydrochloride (YC-1909)

- Structure : Features a cyclopropane ring directly attached to a secondary amine and an ester group.

- Molecular Formula : C₇H₁₅ClN₂O (MW: 178.66 g/mol).

- Its lower molecular weight may improve bioavailability .

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate (HC-2250)

- Structure : Incorporates a pyrimidine ring substituted with a cyclopropyl group and ester.

- Molecular Formula : C₉H₁₀ClN₃O₂ (MW: 227.65 g/mol).

- Comparison : The pyrimidine ring introduces aromaticity and hydrogen-bonding sites, making it more suitable for nucleotide-like interactions in enzyme inhibition (e.g., HDAC inhibitors) compared to the purely aliphatic target compound .

Piperidine and Tetrazole Derivatives

Benzyl 4-aminopiperidine-1-carboxylate

- Structure : Replaces the cyclopropane with a six-membered piperidine ring.

- Molecular Formula : C₁₃H₁₈N₂O₂ (MW: 234.30 g/mol).

- Comparison : The piperidine ring offers conformational flexibility and increased basicity due to the tertiary amine. However, its larger size may reduce cell permeability compared to the compact cyclopropane .

Methyl 4-({[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate Hydrochloride (II-5c)

- Structure : Contains a tetrazole ring and cyclohexyl group.

- Melting Point : 188–192°C.

- Comparison : The tetrazole ring enhances metabolic stability and mimics carboxylic acid bioisosteres, making this compound more suited for drug development than the target compound, which lacks such heterocyclic features .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

Biological Activity

Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a dopamine receptor agonist. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14ClNO2. Its structure includes a benzoate moiety with an amino-substituted cyclopropane, which is crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits dopamine receptor agonist activity, suggesting its potential in treating neuropsychiatric disorders. Its structural similarities to other dopamine agonists enable it to modulate dopaminergic pathways effectively.

The compound's interaction with dopamine receptors, particularly D2-like receptors, influences neurotransmitter release and receptor binding affinity. This mechanism is critical for understanding its pharmacological profile and therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to methyl 4-(1-aminocyclopropyl)benzoate:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Amino group on benzene | Anti-inflammatory properties |

| 3-(Aminomethyl)benzoic Acid | Aminomethyl substitution | Potential antidepressant effects |

| 4-(2-Aminocyclohexyl)benzoic Acid | Cyclohexyl substitution | Modulates serotonin receptors |

| Methyl 4-(1-aminocyclopropyl)benzoate | Methyl ester derivative | Similar dopaminergic activity |

This comparative analysis highlights the unique cyclopropyl structure combined with an amino group in this compound, which may confer distinct pharmacological properties compared to other compounds.

Synthesis and Derivatives

The synthesis of methyl 4-(1-aminocyclopropyl)benzoate typically involves the esterification of 4-(1-aminocyclopropyl)benzoic acid with methanol in the presence of hydrochloric acid. This process has been optimized to achieve high yields of over 85% . The synthesis pathway is crucial for producing derivatives that may exhibit enhanced biological activity.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound. Notably:

- Neuropharmacology Studies : Investigations into its effects on dopamine signaling pathways have shown promise in models of neuropsychiatric disorders.

- In Vitro Studies : Preliminary findings indicate that the compound may selectively bind to dopamine receptors, influencing downstream signaling pathways that are essential for mood regulation and cognitive function .

Q & A

Q. What are the recommended methods for synthesizing methyl 4-(1-aminocyclopropyl)benzoate hydrochloride, and how can reaction conditions be optimized for purity?

Answer:

- Synthetic Route : A common approach involves coupling cyclopropane-containing amines with methyl benzoate derivatives. For example, describes analogous syntheses of methyl benzoate derivatives using nucleophilic substitution or amidation reactions under reflux conditions. For the target compound, cyclopropane amine intermediates (e.g., 1-aminocyclopropane) could be reacted with activated benzoic acid esters (e.g., methyl 4-fluorobenzoate) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) is critical to achieve >95% purity. Adjust stoichiometry and temperature (e.g., 60–80°C) to minimize side products like hydrolyzed esters or dimerized amines .

Q. How should researchers characterize the structural integrity of this compound?

Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the presence of cyclopropane protons (δ ~1.0–2.0 ppm for cyclopropane CH₂) and ester carbonyl (δ ~165–170 ppm). Compare with analogs in , which provides NMR data for structurally related methyl benzoate derivatives .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.08 for C₁₁H₁₄ClNO₂) .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 57.89%, H: 6.19%, N: 6.14%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial configuration of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). highlights SHELXL/SHELXS for refinement and structure solution. For cyclopropane rings, anisotropic displacement parameters are critical to confirm planarity .

- Validation : Cross-check with ORTEP-3 () for thermal ellipsoid visualization. Resolve ambiguities (e.g., disorder in the cyclopropane ring) using restraints or constraints in SHELXL .

- Case Study : resolved similar ambiguities in methyl benzoate derivatives by refining torsional angles and hydrogen-bonding networks .

Q. What computational strategies are suitable for modeling the reactivity of the cyclopropane amine moiety in this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Compare calculated vs. experimental bond lengths (e.g., cyclopropane C–C bonds ~1.51 Å) .

- Reactivity Predictions : Simulate nucleophilic attack on the ester group or ring-opening reactions of the cyclopropane under acidic/basic conditions. ’s analogs (e.g., piperazine-linked benzoates) suggest steric hindrance from the cyclopropane may influence reaction pathways .

Q. How can researchers address discrepancies in spectroscopic data between batches of synthesized this compound?

Answer:

- Controlled Experiments : Replicate synthesis under inert atmosphere (N₂/Ar) to rule out oxidation/hydrolysis. notes hygroscopic properties; store samples in desiccators to prevent hydration .

- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, cyclopropane protons may split into complex multiplets requiring DEPT-135 or NOESY for clarity .

- Batch Comparison : Statistically analyze melting points (if available) and HPLC retention times across batches. lists purity standards (e.g., ≥95%) for related compounds, which can guide acceptance criteria .

Methodological Challenges

Q. What strategies mitigate instability of the cyclopropane ring during long-term storage?

Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas. Avoid aqueous solvents; use anhydrous DMSO or acetonitrile for stock solutions. specifies "room temperature" storage, but cyclopropanes are prone to ring-opening; confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (EDTA) to prevent metal-catalyzed decomposition .

Q. How can researchers validate the compound’s suitability as a building block in drug discovery?

Answer:

- SAR Studies : Replace the cyclopropane with other strained rings (e.g., aziridine) and compare bioactivity. ’s analogs (e.g., piperazine-linked benzoates) were tested for receptor binding; similar assays (e.g., kinase inhibition) can assess target engagement .

- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to evaluate susceptibility to CYP450 enzymes. The cyclopropane’s rigidity may enhance metabolic resistance compared to linear amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.